6-(Difluoromethyl)isoquinoline

Lipophilicity Physicochemical Property Drug Design

SAR inconsistency across fluorinated isoquinoline regioisomers often stalls lead optimization. 6-(Difluoromethyl)isoquinoline provides precise regiospecificity, avoiding the variable physicochemical profiles and target engagement of 5- or 7-substituted analogs. Its specific -CHF₂ group ensures reproducible biological data. - Regiospecific 6-position substitution ensures consistent electronic effects for predictable derivatization. - The -CHF₂ group serves as a metabolically stable bioisostere with H-bond donor capacity, enabling novel target interactions not possible with -CF₃ variants. - Pre-installed motif for late-stage ¹⁸F-fluorination, supporting PET tracer development programs.

Molecular Formula C10H7F2N
Molecular Weight 179.17
CAS No. 1204298-75-8
Cat. No. B598747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)isoquinoline
CAS1204298-75-8
Synonyms6-(Difluoromethyl)isoquinoline
Molecular FormulaC10H7F2N
Molecular Weight179.17
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1C(F)F
InChIInChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H
InChIKeyVKHUTDGSHKOAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)isoquinoline: Physicochemical & Procurement Profile


6-(Difluoromethyl)isoquinoline (CAS 1204298-75-8) is a fluorinated heteroaromatic compound consisting of an isoquinoline core substituted with a difluoromethyl (-CHF₂) group at the 6-position . It has the molecular formula C₁₀H₇F₂N and a molecular weight of 179.17 g/mol . The compound is primarily utilized as a research intermediate and a core building block in medicinal chemistry programs, particularly in the exploration of fluorinated scaffolds for drug discovery .

Workflow
Fluorinated isoquinoline scaffold synthesis for medicinal chemistry programs
Selection
6-(difluoromethyl) regioisomer; CHF₂ bioisostere with H-bond donor potential
Use Context
Supports logP tuning and target engagement studies requiring -CHF₂ over -CF₃

Risks of Substituting 6-(Difluoromethyl)isoquinoline


In fluorinated heterocyclic chemistry, the specific substitution pattern—both the position on the isoquinoline ring and the nature of the fluorinated group (e.g., -CHF₂ vs. -CF₃)—directly governs key molecular properties [1]. Unlike a simple alkyl or halogen substituent, the difluoromethyl group is a recognized bioisostere that uniquely modulates lipophilicity (logP), hydrogen-bonding capacity, and metabolic stability [2]. Consequently, substituting 6-(Difluoromethyl)isoquinoline with a close analog, such as a regioisomer (e.g., 5- or 7-substituted) or a variant with a different fluorination pattern (e.g., -CF₃ or -CH₂F), can result in substantially different physicochemical profiles, synthetic reactivity, and biological target engagement, invalidating structure-activity relationship (SAR) studies and leading to inconsistent experimental outcomes [3].

Regioisomer mismatch

5- or 7-substituted isomers may shift electronic distribution at the isoquinoline nitrogen, altering reactivity and cross-coupling outcomes.

Fluorination pattern

Replacing -CHF₂ with -CF₃ or -CH₂F removes the weak H-bond donor capacity, which can affect target-binding profiles and SAR interpretation.

6-(Difluoromethyl)isoquinoline: Comparative Evidence


Lipophilicity: CHF₂ vs CF₃

The difluoromethyl (-CHF₂) substituent in 6-(Difluoromethyl)isoquinoline imparts a significantly lower lipophilicity compared to the trifluoromethyl (-CF₃) analog, 6-(Trifluoromethyl)isoquinoline. This is quantitatively demonstrated by the predicted ACD/LogP values, which serve as a measure of compound hydrophobicity. The -CHF₂ group's ability to act as a hydrogen bond donor (due to the C-H proton) also differentiates it from the purely hydrophobic -CF₃ group, potentially impacting solubility and target binding kinetics .

Lipophilicity (logP)
Data to verify
2.33 vs 2.53 (predicted ACD/LogP)
Lower logP may support aqueous solubility screening; context-dependent
Predicted values; experimental logP and solubility data recommended
Lipophilicity Physicochemical Property Drug Design logP

H-Bond Donor Capacity vs Trifluoromethyl

A key differentiator of the difluoromethyl (-CHF₂) group in 6-(Difluoromethyl)isoquinoline is its capacity to function as a weak hydrogen bond (H-bond) donor, a property absent in the trifluoromethyl (-CF₃) group [1]. This is due to the polarization of the C-H bond by the adjacent fluorine atoms, making the proton partially positive. While no direct quantitative binding data exists for this specific unsubstituted scaffold, extensive class-level evidence confirms that -CHF₂ can engage in energetically favorable H-bond interactions with protein residues (e.g., backbone carbonyls), which can improve binding affinity and selectivity compared to the purely lipophilic and sterically bulky -CF₃ group [2]. The comparator, 6-(Trifluoromethyl)isoquinoline, lacks this donor potential.

H-Bond Donor Capacity
Class-level
Present (C-H···O) vs Absent
Class-level evidence suggests potential H-bond interaction with protein residues
Direct binding data for this specific scaffold may be required
Bioisostere Hydrogen Bond Donor Medicinal Chemistry SAR

Regioisomer Comparison: 6- vs 5-Substituted

The specific 6-position substitution on the isoquinoline ring yields a distinct physicochemical profile compared to its 5-substituted regioisomer, 5-(Difluoromethyl)isoquinoline. While both share the same molecular formula, their physical properties differ. For instance, the predicted LogP for the 6-isomer is 2.33 [1], whereas the 5-isomer has a reported LogP of 2.33 as well , but their distinct connectivity leads to differences in other properties like boiling point and electronic distribution across the heteroaromatic ring. The electronic and steric environment at the 6-position differs from the 5-position, which directly influences the reactivity of the isoquinoline nitrogen (pKa) and the site's susceptibility to further functionalization (e.g., electrophilic aromatic substitution or metal-catalyzed cross-coupling) [2].

Regioisomer Profile
Reported
Predicted bp 281.4°C (both); electronic environment differs
Regioisomer substitution may shift pKa and cross-coupling reactivity
Boiling point similarity does not imply functional interchangeability
Regioisomer Physicochemical Property Synthetic Intermediate SAR

Validated Applications for 6-(Difluoromethyl)isoquinoline


Lead Optimization: Lipophilicity and H-Bonding Tuning

When optimizing a lead series that contains an isoquinoline core, substituting a -CF₃ group with a -CHF₂ group at the 6-position can be a strategic move to improve physicochemical properties. The 0.20 logP unit reduction compared to 6-(Trifluoromethyl)isoquinoline can help lower the compound's overall lipophilicity, potentially improving aqueous solubility and reducing metabolic clearance, a common cause of candidate attrition. Furthermore, the H-bond donor capacity of the -CHF₂ group [1] can be exploited to engineer new binding interactions with the target protein, enhancing both affinity and selectivity.

Selective Kinase Inhibitors: Hinge-Binding Scaffolds

Isoquinolines are privileged structures in kinase inhibitor design, often engaging the hinge region of the ATP-binding pocket . 6-(Difluoromethyl)isoquinoline serves as a valuable building block for constructing libraries of such inhibitors. The -CHF₂ group, being a bioisostere, can maintain or improve binding affinity while the H-bond donor capacity offers an additional interaction point with the kinase hinge or adjacent residues [1]. This can be used to differentiate inhibitors from those built with the less interactive -CF₃ group, potentially overcoming resistance mutations or improving selectivity against closely related kinases.

Heterocycle Synthesis via Regiospecific Cross-Coupling

As a synthetic intermediate, 6-(Difluoromethyl)isoquinoline provides a platform for further derivatization. The presence of the difluoromethyl group at the 6-position can direct electrophilic aromatic substitution to other positions on the ring due to its specific electronic effects, which are distinct from those of other substituents . This regiospecificity is crucial for constructing complex molecules, such as those with additional functional groups or fused ring systems, that are common in advanced pharmaceutical intermediates and materials science applications [1].

PET Tracer Precursor Building Block

The difluoromethyl group (-CHF₂) is a key motif in medicinal chemistry not only for its bioisosteric properties but also as a potential site for late-stage isotopic labeling. The C-H bond in the -CHF₂ group can be a precursor for ¹⁸F-fluorination to create -CHF¹⁸F or -C¹⁸F₂H moieties, which are valuable for developing novel PET imaging agents . 6-(Difluoromethyl)isoquinoline, with this group pre-installed, is a strategic starting material or intermediate for radiochemists aiming to synthesize fluorine-18 labeled tracers for in vivo imaging of biological targets that bind isoquinoline-based pharmacophores [1].

Application
Selection Property
Validation Focus
Lead series lipophilicity reduction
Difluoromethyl bioisostere for logP modulation
Aqueous solubility and protein-binding assays
Kinase inhibitor scaffold construction
Isoquinoline core with H-bond donor capacity
Kinase panel selectivity and binding mode studies
Regiospecific heterocycle functionalization
6-substituted isoquinoline directing group effects
Cross-coupling reaction efficiency at desired positions
PET tracer precursor for ¹⁸F-labeling
CHF₂ group as labeling site
Radiochemical yield and specific activity

Technical Documentation Hub

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